molecular formula C5H4O3S B15329928 4-Hydroxythiophene-3-carboxylic acid

4-Hydroxythiophene-3-carboxylic acid

Cat. No.: B15329928
M. Wt: 144.15 g/mol
InChI Key: FJQUCWCUMQUSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxythiophene-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4O3S and a molecular weight of 144.15 g/mol It features a thiophene ring substituted with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxythiophene-3-carboxylic acid can be achieved through several methods. . This method generates 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxythiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-hydroxythiophene-3-carboxylic acid is primarily related to its ability to interact with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and participate in various chemical reactions, influencing its biological activity. Specific molecular targets and pathways may vary depending on the application and context of use.

Comparison with Similar Compounds

  • 3-Hydroxythiophene-2-carboxylic acid
  • 2-Hydroxythiophene-3-carboxylic acid
  • 4-Methylthiophene-3-carboxylic acid

Comparison: 4-Hydroxythiophene-3-carboxylic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-hydroxythiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O3S/c6-4-2-9-1-3(4)5(7)8/h1-2,6H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQUCWCUMQUSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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